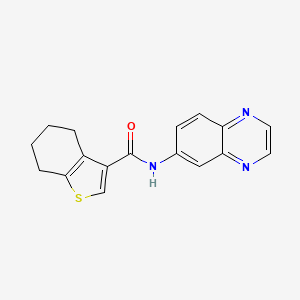

N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . It’s a core unit in many drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox . Benzothiophene is another heterocyclic compound that forms part of the structure of your compound .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate can give oxobutanamide derivatives .Chemical Reactions Analysis

The reactivity of 4,5,6,7-tetrahydro-1-benzothiophene derivatives towards some chemical reagents has been studied to afford new heterocyclic derivatives .Aplicaciones Científicas De Investigación

- Application : Researchers have synthesized and evaluated quinoxaline-derivatives of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as TGF-β type I receptor kinase inhibitors . These compounds show promising inhibitory activity against TGF-β signaling pathways, making them potential candidates for cancer treatment.

- Application : Propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole have been studied as inhibitors of mild steel corrosion in hydrochloric acid . These compounds demonstrate protective effects against metal corrosion, which is valuable for material science and engineering.

- Application : Substituted quinoxaline derivatives have been explored as c-MET kinase inhibitors . These compounds may have potential in cancer therapy by targeting aberrant c-MET signaling.

- Application : Researchers have utilized quinoxaline scaffolds for designing bioactive compounds . These applications span antimicrobial, antioxidant, and anti-inflammatory activities, making quinoxalines valuable in drug discovery.

- Application : Computational studies and ADMET predictions have been used to optimize active quinoxaline derivatives . Understanding their pharmacokinetic behavior aids in drug development.

- Application : Molecular docking studies have revealed the binding interactions of synthesized quinoxaline derivatives with their target receptors . These insights guide further optimization and lead discovery.

TGF-β Type I Receptor Kinase Inhibition

Corrosion Inhibition

c-MET Kinase Inhibition

Biological and Physicochemical Activities

Drug Design and Optimization

Binding Mechanism Studies

Direcciones Futuras

Propiedades

IUPAC Name |

N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c21-17(13-10-22-16-4-2-1-3-12(13)16)20-11-5-6-14-15(9-11)19-8-7-18-14/h5-10H,1-4H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSIBVOPKUNNGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-quinoxalin-6-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2753631.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2753632.png)

![1-Fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2753637.png)

![6-chloro-N-{3-chloro-4-[(1-phenylethyl)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2753639.png)

![6-(Methylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2753640.png)

![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)

![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)

![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)